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molecular formula C17H14N2O B8765662 9-(2-Cyanoethyl)-9H-fluorene-9-carboxamide CAS No. 79156-94-8

9-(2-Cyanoethyl)-9H-fluorene-9-carboxamide

Cat. No. B8765662
M. Wt: 262.30 g/mol
InChI Key: VHPSPZRBIFYBNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04282170

Procedure details

A 4.2 g. portion of 9-carbamoylfluorene was dissolved in 300 ml. of dioxane at 45° C. To the solution was added 0.4 ml. of Triton B (40% benzyltrimethylammonium hydroxide in methanol) and 1.1 g. of acrylonitrile. The reaction mixture was stirred at 70° C. for one hour and was then allowed to cool to ambient temperature and stand overnight. The dioxane was removed under vacuum, and the remaining oil was taken up in ethyl acetate/water. The layers were separated, and the organic layer was washed three times with water and once with saturated sodium chloride solution. The organic layer was then dried over magnesium sulfate, filtered and evaporated under vacuum to a foam, which was taken up in dichloromethane. The solution was boiled, and hexane was added until crystallization occurred. The mixture was chilled overnight, and the crystals were collected by filtration. The crystals were washed with hexane and dried under vacuum at 40° to obtain 3.2 g. of the desired product, m.p. 148°-152°, with sintering at 143°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]1[C:16]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[C:10]2[C:5]1=[CH:6][CH:7]=[CH:8][CH:9]=2)(=[O:3])[NH2:2].O1CCOCC1.[OH-].[CH2:24]([N+:31](C)(C)C)[C:25]1C=CC=C[CH:26]=1.C(#N)C=C>CO>[C:1]([C:4]1([CH2:26][CH2:25][C:24]#[N:31])[C:16]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[C:10]2[C:5]1=[CH:6][CH:7]=[CH:8][CH:9]=2)(=[O:3])[NH2:2] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(=O)C1C2=CC=CC=C2C=2C=CC=CC12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].C(C1=CC=CC=C1)[N+](C)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 70° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 45° C
ADDITION
Type
ADDITION
Details
To the solution was added 0.4 ml
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
WAIT
Type
WAIT
Details
stand overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The dioxane was removed under vacuum
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum to a foam, which
ADDITION
Type
ADDITION
Details
hexane was added until crystallization
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was chilled overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the crystals were collected by filtration
WASH
Type
WASH
Details
The crystals were washed with hexane
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 40°
CUSTOM
Type
CUSTOM
Details
to obtain 3.2 g

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(N)(=O)C1(C2=CC=CC=C2C=2C=CC=CC12)CCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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